



Elucidating the Structure of Barettin: An Application of NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Barettin	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barettin is a marine alkaloid first isolated from the deep-sea sponge Geodia barretti. It is a cyclic dipeptide composed of a 6-bromo-dehydrotryptophan and an arginine residue. This unique structure has garnered significant interest due to its notable biological activities, particularly its potent antioxidant and anti-inflammatory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel natural products like **Barettin**. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of **Barettin**, including experimental protocols and a summary of key NMR data.

Structural Elucidation via NMR Spectroscopy

The structural determination of **Barettin** relies on a suite of NMR experiments that provide information about the chemical environment, connectivity, and spatial relationships of its atoms. Key experiments include:

 ¹H NMR (Proton NMR): Provides information on the number and types of protons in the molecule, their chemical shifts, spin-spin coupling patterns, and relative abundance.



- ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms, including quaternary carbons, which are not directly observed in ¹H NMR.
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds. This is crucial for establishing the connectivity of proton spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows
 correlations between protons and carbons over two or three bonds. This is vital for
 connecting different spin systems and for identifying the positions of guaternary carbons.

By piecing together the information from these experiments, the complete chemical structure of **Barettin** can be determined.

Quantitative NMR Data for Barettin

The following tables summarize the 1 H and 13 C NMR chemical shift data for **Barettin**, as reported in the literature. Chemical shifts (δ) are given in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for **Barettin**



Position	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
2	7.20	S	
4	7.78	d	8.5
5	7.24	dd	8.5, 1.8
7	7.51	d	1.8
8	7.15	S	
1-NH	11.75	br s	
1'	4.25	t	6.0
2'α	1.95	m	
2'β	1.80	m	
3'α	1.65	m	_
3'β	1.55	m	_
4'	3.25	t	6.5
2-NH	8.55	d	7.5
5-NH	8.10	br s	

Table 2: 13C NMR Spectroscopic Data for Barettin



Position	Chemical Shift (δ) ppm
2	124.5
3	108.2
3a	127.8
4	119.8
5	122.5
6	115.0
7	114.2
7a	136.5
8	111.8
1	166.5
4	165.8
1'	55.8
2'	29.5
3'	24.8
4'	41.2
Guanidino-C	157.5

Experimental Protocols

The following are detailed protocols for the key NMR experiments used in the structure elucidation of **Barettin**. These are generalized protocols for marine alkaloids and should be optimized for the specific instrument and sample conditions.

1. Sample Preparation

Dissolve 1-5 mg of purified Barettin in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).



- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter to avoid line broadening.
- 2. 1D NMR Spectroscopy
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- 13C NMR:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Temperature: 298 K.
- 3. 2D NMR Spectroscopy
- COSY:



- Pulse Program:cosygpqf (gradient-selected, phase-sensitive).
- Spectral Width (F1 and F2): 0-12 ppm.
- Data Points (F2): 2048.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.
- Relaxation Delay: 1.5-2 seconds.

HSQC:

- Pulse Program:hsqcedetgpsisp2.2 (edited HSQC with sensitivity improvement).
- Spectral Width (F2 ¹H): 0-12 ppm.
- Spectral Width (F1 ¹³C): 0-180 ppm.
- Data Points (F2): 1024.
- Number of Increments (F1): 256.
- Number of Scans per Increment: 4-16.
- Relaxation Delay: 1.5 seconds.
- J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

HMBC:

- Pulse Program:hmbcgplpndqf (gradient-selected, phase-sensitive).
- Spectral Width (F2 1H): 0-12 ppm.
- Spectral Width (F1 ¹³C): 0-200 ppm.
- Data Points (F2): 2048.



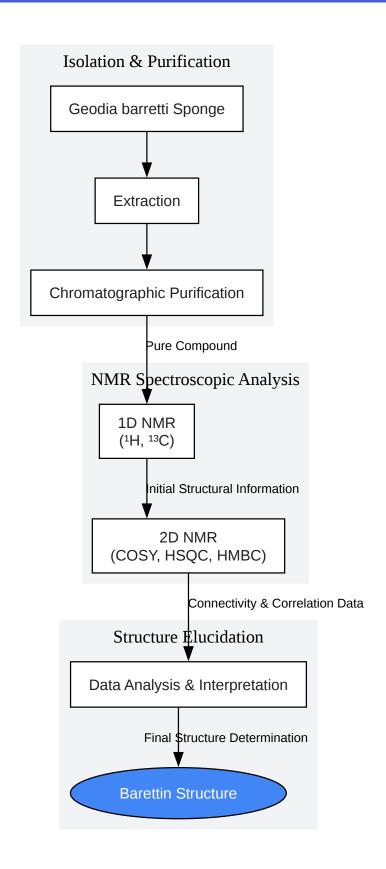
- Number of Increments (F1): 512.
- Number of Scans per Increment: 8-32.
- Relaxation Delay: 2 seconds.
- Long-Range Coupling Constant ("J(C,H)): Optimized for an average long-range coupling of 8 Hz.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Barettin Structure Elucidation

The logical flow of experiments for determining the structure of a novel marine natural product like **Barettin** is depicted below.





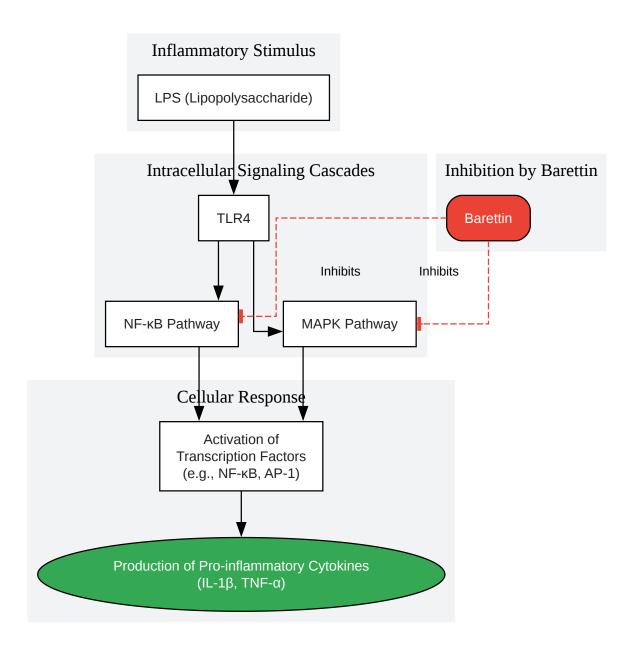
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Workflow for **Barettin** isolation and structure elucidation.



Signaling Pathway: Barettin's Anti-inflammatory Mechanism

Barettin has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin- 1β (IL- 1β) and Tumor Necrosis Factor-alpha (TNF- α).[1][2] This anti-inflammatory effect is often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates a plausible mechanism for **Barettin**'s anti-inflammatory action.



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Proposed mechanism of **Barettin**'s anti-inflammatory action.

Conclusion

NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation of complex marine natural products like **Barettin**. Through a combination of 1D and 2D NMR experiments, the complete chemical structure and stereochemistry can be determined with high confidence. The detailed protocols and data provided in this application note serve as a valuable resource for researchers in natural product chemistry and drug discovery who are working on the characterization of novel bioactive compounds. The understanding of **Barettin**'s structure is the first step towards synthesizing analogs and further investigating its therapeutic potential.

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- 2. Barettin|CAS 104311-70-8|For Research Use [benchchem.com]
- To cite this document: BenchChem. [Elucidating the Structure of Barettin: An Application of NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3061388#nmr-spectroscopy-for-barettin-structure-elucidation]

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